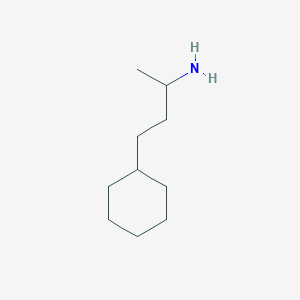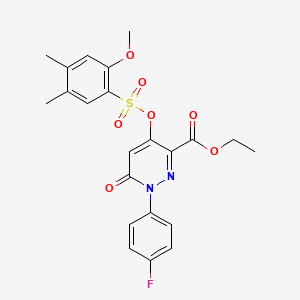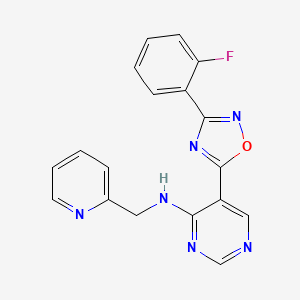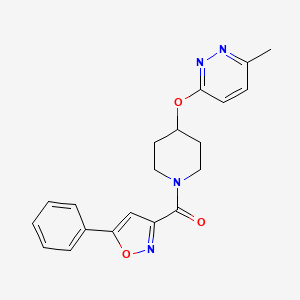
4-Cyclohexylbutan-2-amine
描述
4-Cyclohexylbutan-2-amine is an organic compound that belongs to the class of amines It consists of a cyclohexyl group attached to a butan-2-amine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexylbutan-2-amine can be achieved through several methods:
-
Reductive Amination: : One common method involves the reductive amination of 4-cyclohexylbutan-2-one with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
-
Grignard Reaction: : Another method involves the reaction of cyclohexylmagnesium bromide with butan-2-one, followed by the reduction of the resulting ketone to the amine using a reducing agent like lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium on carbon or nickel may be employed to facilitate the reduction step.
化学反应分析
Types of Reactions
4-Cyclohexylbutan-2-amine undergoes various chemical reactions, including:
-
Oxidation: : The amine group can be oxidized to form the corresponding imine or nitrile using oxidizing agents such as potassium permanganate or sodium hypochlorite.
-
Reduction: : The compound can be further reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
-
Substitution: : The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halides or alkyl groups using reagents like alkyl halides or tosylates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, sodium hypochlorite
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, tosylates
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Secondary amines, tertiary amines
Substitution: Alkylated amines, halogenated amines
科学研究应用
4-Cyclohexylbutan-2-amine has several scientific research applications:
-
Medicinal Chemistry: : It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
-
Organic Synthesis: : The compound serves as a building block in the synthesis of more complex organic molecules, including those with potential biological activity.
-
Biological Research: : It is used in studies investigating the structure-activity relationships of amine-containing compounds and their interactions with biological targets.
-
Industrial Applications: : The compound is utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
作用机制
The mechanism of action of 4-Cyclohexylbutan-2-amine depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The cyclohexyl group can influence the compound’s lipophilicity and binding affinity to biological targets, while the amine group can participate in hydrogen bonding and electrostatic interactions.
相似化合物的比较
Similar Compounds
4-Cyclohexylbutan-2-ol: Similar structure but with a hydroxyl group instead of an amine group.
4-Cyclohexylbutan-2-one: Similar structure but with a carbonyl group instead of an amine group.
Cyclohexylamine: Contains a cyclohexyl group attached directly to an amine group without the butan-2-amine backbone.
Uniqueness
4-Cyclohexylbutan-2-amine is unique due to the presence of both a cyclohexyl group and a butan-2-amine backbone, which imparts distinct chemical and physical properties. This combination allows for specific interactions with biological targets and makes it a valuable intermediate in organic synthesis.
属性
IUPAC Name |
4-cyclohexylbutan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-9(11)7-8-10-5-3-2-4-6-10/h9-10H,2-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKIYCIVGXRFTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1CCCCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2624516.png)
![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide](/img/structure/B2624518.png)
![Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine dihydrochloride](/img/structure/B2624520.png)

![5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2624526.png)

![3-allyl-2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-5-(furan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2624528.png)
![2-((4-chlorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2624529.png)
![3-oxo-N-(1-phenylethyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2624532.png)

![(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2624535.png)



